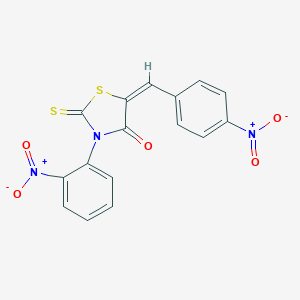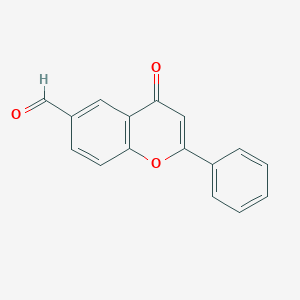![molecular formula C27H45NO B304571 (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene](/img/structure/B304571.png)
(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene is a complex chemical compound that has been the subject of scientific research for many years. It is a member of the pentacyclic triterpenoid family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene is not fully understood. However, it is believed to work by inhibiting several key enzymes and pathways involved in inflammation and cancer progression. It has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation. It has also been shown to inhibit the Akt/mTOR pathway, which is a key regulator of cancer cell growth and proliferation.
Biochemical and Physiological Effects
(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene has several biochemical and physiological effects. It has been shown to reduce inflammation, which is a key factor in many chronic diseases. It has also been shown to induce apoptosis, which is a process of programmed cell death that is important in cancer treatment. The compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene in lab experiments is its diverse biological activities. It can be used to study inflammation, cancer, viral infections, and bacterial infections. Another advantage is that the compound is relatively easy to synthesize and purify, which makes it more accessible to researchers. However, one limitation of using this compound is that it can be toxic at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene. One direction is to study its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its potential as a treatment for cardiovascular disease, such as atherosclerosis and heart failure. Additionally, more research is needed to understand the mechanism of action of this compound and to optimize its synthesis and purification methods.
Conclusion
In conclusion, (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene is a complex chemical compound that has diverse biological activities. It has been the subject of extensive scientific research and has shown promising results in several areas, including inflammation, cancer, viral infections, and bacterial infections. While there are limitations to its use in lab experiments, there are several future directions for research on this compound, including its potential as a treatment for neurodegenerative and cardiovascular diseases.
Synthesemethoden
The synthesis of (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene is a complex process that involves several steps. The starting material for the synthesis is usually betulinic acid, which is a natural triterpenoid found in many plants. The betulinic acid is then converted into a more reactive intermediate, which is then used to synthesize the final compound. The synthesis of this compound has been optimized over the years, and several methods have been developed to improve its yield and purity.
Wissenschaftliche Forschungsanwendungen
(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene has been the subject of extensive scientific research due to its diverse biological activities. It has been shown to have anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. It has also been shown to have neuroprotective and cardioprotective effects. The compound has been studied in vitro and in vivo, and several animal studies have shown promising results.
Eigenschaften
Produktname |
(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene |
|---|---|
Molekularformel |
C27H45NO |
Molekulargewicht |
399.7 g/mol |
IUPAC-Name |
(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene |
InChI |
InChI=1S/C27H45NO/c1-18(2)6-5-7-19(3)23-12-13-24-22-11-9-20-8-10-21-16-27(20,17-28-29-21)25(22)14-15-26(23,24)4/h17-25H,5-16H2,1-4H3/t19?,20-,21?,22?,23?,24?,25?,26?,27?/m1/s1 |
InChI-Schlüssel |
HDHGWPLBZGZAAW-GYKWSAHYSA-N |
Isomerische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC[C@@H]4C35CC(CC4)ON=C5)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C35CC(CC4)ON=C5)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C35CC(CC4)ON=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-(1-Methylethylidene)-4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B304489.png)


![Spiro(9,10-benzobicyclo[3.3.2]decane-7,2'-[1,3]-dioxolane)-3-one oxime](/img/structure/B304494.png)
![3-Cyano-2-oxatricyclo[3.3.1.1~3,7~]dec-1-yl methanesulfonate](/img/structure/B304495.png)
![3-Allyl-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B304496.png)

![2-tert-butyl-5-{4-[(1-tert-butyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy]phenoxy}-4-chloropyridazin-3(2H)-one](/img/structure/B304500.png)




![[4-oxo-5-(2-propynyloxy)-4H-pyran-2-yl]methyl benzoate](/img/structure/B304509.png)
![4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B304511.png)